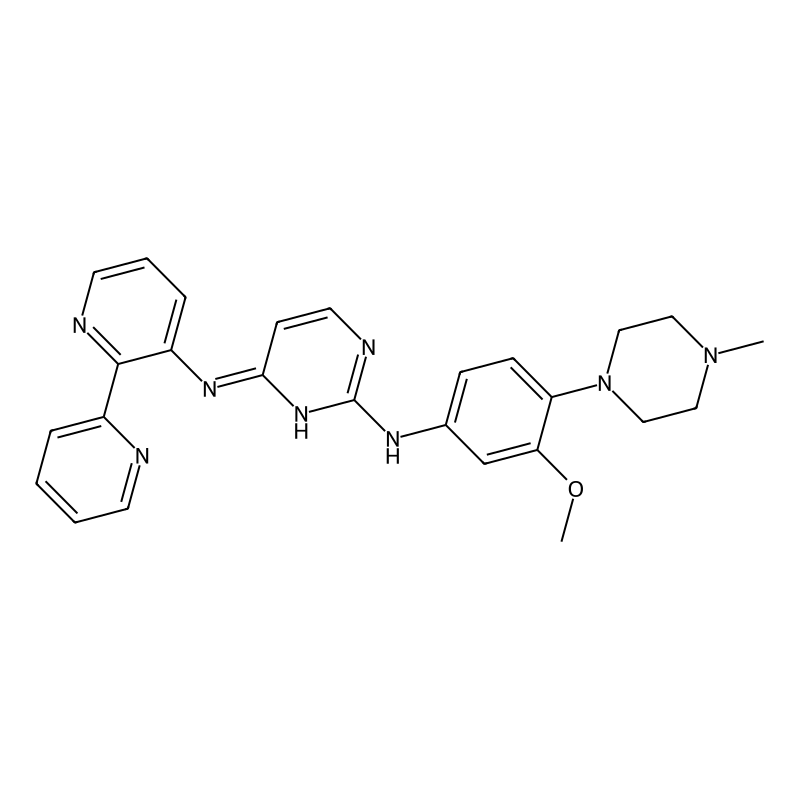Itacnosertib

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Mechanism of Action
WEE1 kinase plays a crucial role in ensuring DNA replication fidelity during the cell cycle's S phase. By phosphorylating CDC25 phosphatases, WEE1 inhibits their activity, thereby preventing premature entry into mitosis (cell division). Itacnosertib acts by binding to the ATP-binding pocket of WEE1, blocking its kinase activity and leading to dephosphorylation of CDC25 phosphatases. This ultimately results in unchecked CDC25 activity, promoting premature mitosis and potentially leading to mitotic catastrophe and cell death in cancer cells [1].
Source
[1] (Burrows, Andrew A., et al. "WEE1 Kinase: A New Target for Cancer Therapy." Cancer Research, vol. 71, no. 20, 2011, pp. 6305–6310., )
Applications in Cancer Treatment
Itacnosertib's ability to induce premature mitosis and cell death in cancer cells holds promise for its application in various cancer types. Here are some specific areas of ongoing research:
- Combination therapy: Itacnosertib is being investigated in combination with other chemotherapy drugs, DNA damaging agents, and radiotherapy. The rationale behind this approach is that inhibiting WEE1 can sensitize cancer cells to the cytotoxic effects of these therapies, potentially improving treatment efficacy [2].
Source
[2] (Shafer, Michael M., et al. "WEE1 Inhibition Activates DNA Damage Signaling, Promotes Replication Stress, and Augments Taxane Cytotoxicity." Clinical Cancer Research, vol. 18, no. 15, 2012, pp. 4066–4078., )
- Targeting specific cancers: Studies are exploring the potential of Itacnosertib in treating various cancers, including acute myeloid leukemia, esophageal cancer, non-small cell lung cancer, and pancreatic cancer. The rationale for targeting these cancers stems from their potential dependence on WEE1 for survival and proliferation [3, 4, 5].
Source
[3] (Wang, Yan, et al. "WEE1 Inhibition as a Therapeutic Strategy in Acute Myeloid Leukemia." Cell Cycle, vol. 10, no. 18, 2011, pp. 2977–2985., )
Source
[4] (Min, Zhiwei, et al. "WEE1 Kinase as a New Therapeutic Target in Esophageal Squamous Cell Carcinoma." Journal of the National Cancer Institute, vol. 104, no. 8, 2012, pp. 649–658., )
Source
[5] (Feldberg, E., et al. "WEE1 Inhibitor (MK-8762) Enhances Response to Cisplatin in Preclinical Pancreatic Cancer Models." Journal of Clinical Oncology, vol. 30, no. 15_suppl, 2012, abstr. 3527., )
Itacnosertib is a synthetic organic compound classified as a serine/threonine kinase inhibitor, specifically targeting the activin A receptor type 1, also known as activin receptor-like kinase 2 (ALK2). This compound has garnered attention for its potential therapeutic applications in oncology, particularly in conditions associated with aberrant ALK2 signaling, such as diffuse intrinsic pontine glioma and fibrodysplasia ossificans progressiva. Itacnosertib has been designated with the research code TP-0184 by Tolero Pharmaceuticals and is currently being developed by Sumitomo Pharma America .
Itacnosertib's primary mechanism of action involves binding to the ATP pocket of the ALK2 receptor, disrupting its activity. The interaction typically involves hydrogen bonding with specific amino acids within the receptor's active site, notably forming bonds with His286 and disrupting salt bridges between Lys235 and Glu248. This binding alters the receptor's conformation, inhibiting downstream signaling pathways associated with tumor growth and progression .
The biological activity of Itacnosertib is primarily characterized by its ability to inhibit ALK2-mediated signaling pathways. Preclinical studies have demonstrated its efficacy in reducing cell proliferation in tumor models that express constitutively active ALK2. Additionally, Itacnosertib has shown promise in phase 1 clinical trials as a monotherapy for patients with advanced solid tumors that exhibit activation of the ACVR1 pathway .
The synthesis of Itacnosertib involves several steps typical of organic compound synthesis, including:
- Formation of key intermediates: This may involve reactions such as amination or alkylation to introduce necessary functional groups.
- Cyclization: Specific cyclization reactions are employed to form the piperazine and pyridine rings present in the structure.
- Purification: The final product is purified using techniques like crystallization or chromatography to ensure high purity levels suitable for biological testing.
Itacnosertib is primarily under investigation for its use in treating various cancers linked to dysregulated ALK2 signaling. Its applications include:
- Oncology: Targeting solid tumors with ACVR1 mutations.
- Anemia Treatment: Investigated for potential use in myelodysplastic syndromes .
- Research Tool: Used in laboratory settings to study ALK2 functions and related pathways.
Interaction studies have focused on elucidating how Itacnosertib binds to ALK2 and other related receptors. These studies often utilize techniques such as:
- X-ray crystallography: To visualize binding interactions at atomic resolution.
- Surface plasmon resonance: To quantify binding affinities and kinetics.
- Cellular assays: To assess functional impacts on cell signaling pathways post-treatment.
Such studies have confirmed that Itacnosertib exhibits selectivity towards ALK2 over other kinases, highlighting its potential as a targeted therapeutic agent .
Itacnosertib can be compared with several other compounds that target similar pathways or receptors. Below is a comparison table highlighting some of these compounds:
| Compound Name | Target Receptor | Mechanism of Action | Unique Features |
|---|---|---|---|
| LDN-193189 | Activin receptor-like kinase 2 | Inhibitor of ALK2 | High selectivity towards ALK2 |
| OD36 | Activin receptor-like kinase 2 | Inhibitor of ALK2 | Structural similarity to Itacnosertib |
| LDN-212854 | Activin receptor-like kinase 2 | Inhibitor of ALK2 | Greater potency in certain tumor models |
| TP-0184 (Itacnosertib) | Activin receptor-like kinase 2 | Inhibitor of ALK2 | Advanced clinical trials for solid tumors |
Uniqueness of Itacnosertib: While many inhibitors target ALK2, Itacnosertib's distinct chemical structure allows for specific interactions that may confer advantages in terms of bioavailability and efficacy against tumors with specific genetic mutations.








